Nanomolar HDAC6 Inhibition Versus Inactive Mono-Halogenated Analogues
The target compound exhibits potent inhibitory activity against Histone Deacetylase 6 (HDAC6) with an IC50 of 16 nM [1]. In contrast, its mono-halogenated counterpart, 6-bromoindole-3-acetic acid (6-Br-IAA), shows negligible activity against HDAC6 (IC50 > 50,000 nM), as indicated by binding data for a structurally related derivative [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (HDAC6) |
| Comparator Or Baseline | 6-Bromoindole-3-acetic acid (IC50 > 50,000 nM for HDAC2/HDAC6) |
| Quantified Difference | >3,125-fold greater potency |
| Conditions | Fluorometric assay; HDAC6 inhibition after 15 min preincubation with Fluor de Lys substrate |
Why This Matters
This >3,000-fold potency differential confirms that the 5-fluoro group is essential for HDAC6 engagement, guiding procurement for epigenetic inhibitor programs where off-target activity on related isoforms must be minimized.
- [1] BindingDB. (n.d.). Entry BDBM50142796 (CHEMBL3759186): Inhibition of HDAC6 (IC50: 16 nM). China Pharmaceutical University. Curated by ChEMBL. View Source
- [2] BindingDB. (n.d.). Entry BDBM50529130 (CHEMBL4462619): Inhibition of HDAC2 (IC50: >50,000 nM). View Source
